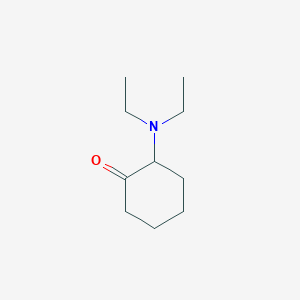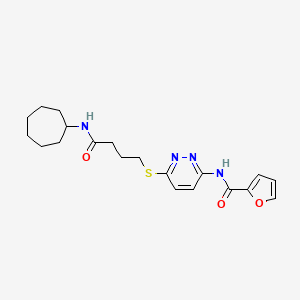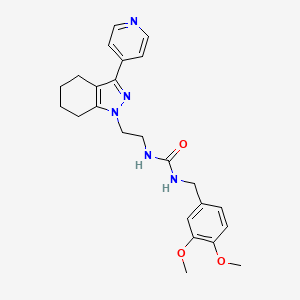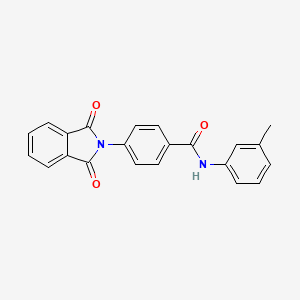
2-(Diethylamino)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Diethylamino)cyclohexan-1-one” is a cyclic ketone chemical compound . It is also known as DEC, diethylaminocyclohexanone, or diethylketone .
Synthesis Analysis
A practical route to synthesize a similar compound, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, was developed . The process involved the use of inexpensive starting materials/reagents and readily attainable reaction conditions . The overall transformation was achieved in 53% yield with one chromatographic purification via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C═C bond and the benzene ring with Al–Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .
Molecular Structure Analysis
The molecular formula of “2-(Diethylamino)cyclohexan-1-one” is C10H19NO . The IUPAC name is 2-(diethylamino)cyclohexanone . The InChI code is 1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9H,3-8H2,1-2H3 .
科学的研究の応用
Muscarinic Antagonist Properties
The compound [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, related to 2-(Diethylamino)cyclohexan-1-one, has been identified as a muscarinic antagonist. This compound features three chiral atoms and eight possible stereoisomers. The stereoisomers exhibit varying binding affinities to the five cloned muscarinic receptors m1–m5, with their activity related to the chirality of the molecules (Bugno et al., 1997).
Dye Aggregation and Complex Formation
7-(Diethylamino)-coumarin-3-carboxylic acid, a variant of 2-(Diethylamino)cyclohexan-1-one, has applications as a laser dye, fluorescent label, and biomedical inhibitor. It's notable for its tendency to aggregate in solution, which affects its optoelectronic properties. Research into the absorption and fluorescence spectra of this dye in various solvents has helped understand its aggregation characteristics and the formation of J-aggregates (Liu et al., 2014).
Inhibition of Muscarinic Receptor Subtypes
Studies on the chemical structure related to 1-hydroxy[1,1'-bicyclohexyl]-2-carboxylic acid 2-(diethylamino)-1-methylethyl ester, akin to 2-(Diethylamino)cyclohexan-1-one, show it has the typical profile of ester-type antimuscarinic drugs. This structure, containing three chiral carbons, leads to eight stereoisomers which exhibit different affinities at cloned muscarinic receptors. Cis-stereoisomers, in particular, displayed significant variations in affinity (Barbier et al., 1995).
Conformational Studies in Dynamic NMR
1-Diethylaminocyclohexene, closely related to 2-(Diethylamino)cyclohexan-1-one, has been studied for its conformational properties using dynamic NMR. This compound shows a significant π-barrier to rotation, indicating complex rotational dynamics of the diethylamino group (Anderson et al., 1988).
Excited-State Proton Transfer Reaction
Research into 1-[(diethylamino)-methyl]-2-Hydroxy-3-naphthaldehyde, a variant of 2-(Diethylamino)cyclohexan-1-one, has revealed insights into excited-state intramolecular proton transfer (ESIPT). This compound, with dual hydrogen bonding sites, undergoes ESIPT in cyclohexane, leading to the formation of a zwitterion and a keto-tautomer emission. These findings are significant for understanding the photophysics of such compounds (Wu et al., 2004).
Safety and Hazards
The safety information for “2-(Diethylamino)cyclohexan-1-one” indicates that it is a dangerous compound . The hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
特性
IUPAC Name |
2-(diethylamino)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWHEYKBHKVKGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)cyclohexan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369398.png)
![Propan-2-yl N-[3-chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]carbamate](/img/structure/B2369400.png)
![5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2369402.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid](/img/structure/B2369403.png)

![8-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2369407.png)
![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide](/img/structure/B2369408.png)


![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2369413.png)
![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)
![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)